2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a dichlorophenoxy group, a fluoromethyl-substituted azetidine ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,4-dichlorophenol and 3-(fluoromethyl)azetidine.
Step 1: Formation of 2-(2,4-dichlorophenoxy)ethanol by reacting 2,4-dichlorophenol with ethylene oxide under basic conditions.
Step 2: Conversion of 2-(2,4-dichlorophenoxy)ethanol to 2-(2,4-dichlorophenoxy)acetyl chloride using thionyl chloride.
Step 3: Reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 3-(fluoromethyl)azetidine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid.
Reduction: 2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of azetidine and phenoxy groups under different conditions.
Biology
Biological Activity: Investigated for potential antimicrobial and antifungal properties.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in drug development.
Medicine
Pharmaceutical Development: Explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its azetidine moiety.
Industry
Agrochemicals: Potential use as a herbicide or pesticide due to its phenoxy group, which is common in many herbicidal compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The dichlorophenoxy group can interact with enzyme active sites, potentially inhibiting their activity. The fluoromethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A well-known herbicide.
3-(Fluoromethyl)azetidine derivatives: Studied for their pharmacological properties.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both a dichlorophenoxy group and a fluoromethyl-substituted azetidine ring makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2FNO2/c13-9-1-2-11(10(14)3-9)18-7-12(17)16-5-8(4-15)6-16/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDWINRUKKHHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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